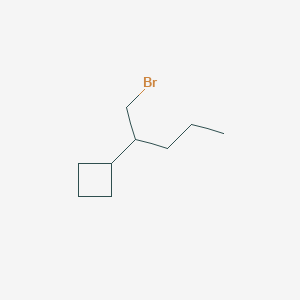
(1-Bromopentan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromopentan-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromine atom and a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-yl)cyclobutane typically involves the bromination of pentan-2-ylcyclobutane. This can be achieved through the reaction of pentan-2-ylcyclobutane with bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromopentan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed in the presence of strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation and Reduction Reactions: Various oxidizing agents (e.g., potassium permanganate, KMnO4) and reducing agents (e.g., lithium aluminum hydride, LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms involving brominated compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromopentan-2-yl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1-Bromopropan-2-yl)cyclobutane: Similar structure with a shorter alkyl chain.
(1-Bromohexan-2-yl)cyclobutane: Similar structure with a longer alkyl chain.
(1-Chloropentan-2-yl)cyclobutane: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(1-Bromopentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and applications compared to similar compounds with different halogens or alkyl chain lengths.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-bromopentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
Clave InChI |
UFGVWCWHFMMXEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CBr)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)
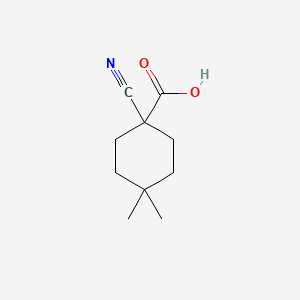
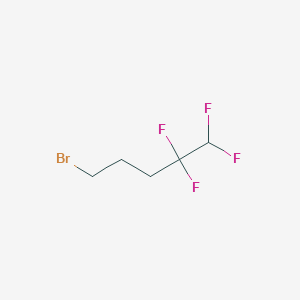

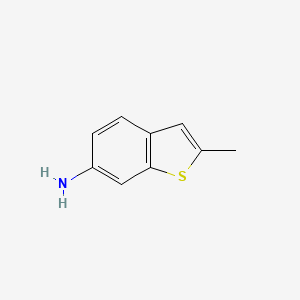
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)
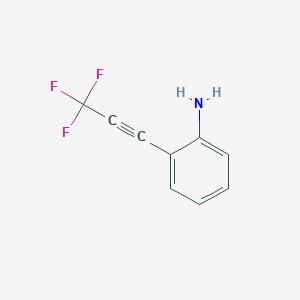

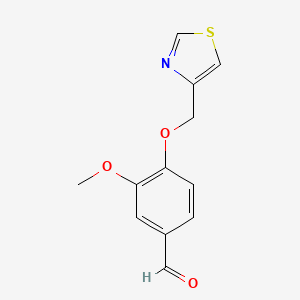
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
